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1H-Benzotriazole, 1-hydroxy-, ammonium salt

Catalog No.
S576437
CAS No.
63307-62-0
M.F
C6H8N4O
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole, 1-hydroxy-, ammonium salt

CAS Number

63307-62-0

Product Name

1H-Benzotriazole, 1-hydroxy-, ammonium salt

IUPAC Name

azane;1-hydroxybenzotriazole

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C6H5N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H3

InChI Key

URQAMACHHWVNRD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2O.N

Synonyms

1-hydroxybenzotriazole, 1-hydroxybenzotriazole, ammonium salt, 1-hydroxybenzotriazole, sodium salt, HOBt, N-hydroxybenzotriazole

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.N

Kinase Inhibition and Cancer

Kinases are a class of enzymes involved in various cellular processes, including cell growth, proliferation, and survival. They work by adding a phosphate group (PO₄) to other molecules, thereby activating or deactivating them. In cancer, some kinases become abnormally active, promoting uncontrolled cell growth and tumor formation.

H-Benzotriazole, 1-hydroxy-, ammonium salt as a Selective Kinase Inhibitor

Studies have shown that 1-Hydroxy-1H-benzotriazole, ammonium salt acts as a selective kinase inhibitor. It primarily targets specific protein kinase C (PKC) isoforms, particularly PKCα and PKCβII, which play a role in cell cycle progression and tumor growth. [, ]

The mechanism of action involves binding to the ATP binding site of these PKC enzymes, preventing them from attaching a phosphate group to their target molecules. This disrupts the signaling pathway and inhibits their activity, potentially leading to reduced cancer cell proliferation. []

1-Hydroxy-1H-benzotriazole, ammonium salt is an organic compound with the molecular formula C6H8N4OC_6H_8N_4O and a molecular weight of approximately 152.15 g/mol. This compound is recognized for its unique structure, which includes a hydroxyl group attached to a benzotriazole moiety. It is commonly used in various

, primarily involving nucleophilic substitutions and condensation reactions. It is known to act as a racemization suppressor, which is particularly beneficial in peptide synthesis. The compound can also form stable complexes with metal ions, enhancing its utility in catalysis and other chemical processes .

This compound exhibits significant biological activity, particularly as a selective kinase inhibitor. Studies have shown that it can inhibit the proliferation of tumor cells in vitro, suggesting potential applications in cancer therapy. Additionally, it has been noted for its ability to modulate enzymatic activities, making it useful in various biochemical assays .

The synthesis of 1-hydroxy-1H-benzotriazole, ammonium salt typically involves the reaction of 1-hydroxybenzotriazole with ammonium salts under controlled conditions. The reaction can be optimized by adjusting the pH and temperature to enhance yield and purity. Various synthetic routes have been explored, including solvent-free methods and aqueous solutions, which can further influence the efficiency of the synthesis process .

1-Hydroxy-1H-benzotriazole, ammonium salt finds applications in multiple fields:

  • Peptide Synthesis: Enhances yield and suppresses racemization.
  • Chemical Catalysis: Acts as a ligand for metal catalysts.
  • Biological Research: Used as a selective kinase inhibitor in cancer research.
  • Analytical Chemistry: Employed in various assays due to its ability to stabilize reactive intermediates .

Interaction studies have demonstrated that 1-hydroxy-1H-benzotriazole, ammonium salt can form complexes with various metal ions, which can alter its reactivity and biological activity. These interactions are crucial for understanding its role in catalysis and biological systems. Furthermore, studies indicate that it may interact with specific kinases, influencing signaling pathways relevant to cancer cell proliferation .

Several compounds share structural similarities with 1-hydroxy-1H-benzotriazole, ammonium salt. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
1-HydroxybenzotriazoleC6H5N3OBase compound; lacks ammonium group
1-Hydroxy-1H-benzotriazole, sodium saltC6H4N3NaOSodium salt variant; different solubility
BenzotriazoleC7H6N4No hydroxyl group; used mainly as an anti-corrosion agent
2-HydroxybenzotriazoleC7H6N4OSimilar structure; different position of hydroxyl group

Uniqueness

The uniqueness of 1-hydroxy-1H-benzotriazole, ammonium salt lies in its dual functionality as both a synthetic reagent and a biological agent. Its ability to inhibit kinase activity while also improving yields in peptide synthesis sets it apart from other similar compounds.

The compound is systematically named azanium;1-hydroxybenzotriazole under IUPAC guidelines, reflecting its ammonium cation paired with the deprotonated 1-hydroxybenzotriazole anion. Its CAS Registry Number, 63307-62-0, is universally recognized in chemical databases and regulatory frameworks.

PropertyValueSource
IUPAC NameAzanium;1-hydroxybenzotriazole
CAS Number63307-62-0

Molecular Formula and Isotopic Composition

The molecular formula C₆H₈N₄O corresponds to a monohydrate-adjusted molecular weight of 152.15 g/mol. Isotopic composition analysis reveals a base peak at m/z 135.13 (C₆H₅N₃O⁻), consistent with the deprotonated 1-hydroxybenzotriazole moiety.

Crystallographic Structure and Polymorphism

X-ray crystallography of related benzotriazole derivatives (e.g., HOBt-based immonium salts) demonstrates a planar benzotriazole ring system with a hydroxyl group at position 1 and ammonium counterion hydrogen-bonded to the oxygen. While direct crystallographic data for this ammonium salt is limited, analogous compounds exhibit monoclinic or triclinic packing influenced by solvent evaporation rates. Polymorphism, though not explicitly reported for this salt, is plausible given the structural flexibility of benzotriazole derivatives.

Historical Development and Synthesis Milestones

The compound emerged as a derivative of 1-hydroxybenzotriazole (HOBt), a peptide coupling agent first synthesized in the 1960s. Key milestones include:

  • Early Synthesis (1980s): Initial routes involved treating HOBt with aqueous ammonium hydroxide, yielding the ammonium salt via acid-base neutralization.
  • Optimized Protocols (2000s): Improved methods utilized o-nitrochlorobenzene and hydrazine hydrate in toluene, followed by ammonium hydroxide neutralization, achieving >95% purity.
  • Industrial Scaling (2010s): Commercial production adopted solvent recrystallization (e.g., dichloromethane/methanol) to enhance yield and stability.

Structural Evolution Table

EraSynthesis MethodYield/Purity
1980sHOBt + NH₄OH → Ammonium salt~80%, technical grade
2000so-Nitrochlorobenzene + hydrazine hydrate95%, HPLC-grade
2010sRecrystallization from DCM/MeOH98%, analytical grade

Related CAS

2592-95-2 (Parent)

Other CAS

63307-62-0

General Manufacturing Information

1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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